2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE
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Overview
Description
2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE is a complex organic compound that features a combination of phenyl, furan, and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2-phenylethyl formate with furan-2-carboxylic acid and phenylalanine derivatives under controlled conditions. The reaction is often catalyzed by specific reagents and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the phenyl or furan rings, leading to a variety of derivative compounds.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid with a furan ring structure.
Phenylalanine Derivatives: Compounds with similar amino acid backbones.
Furan-2-carboxylic Acid Derivatives: Compounds with furan and carboxylic acid groups.
Uniqueness
2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE is unique due to its combination of phenyl, furan, and formamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
phenacyl 2-(furan-2-carbonylamino)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-19(17-10-5-2-6-11-17)15-28-22(26)18(14-16-8-3-1-4-9-16)23-21(25)20-12-7-13-27-20/h1-13,18H,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMFEHVBRXDNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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